molecular formula C9H11NO4 B3046738 5-Amino-2,3-dimethoxybenzoic acid CAS No. 128670-46-2

5-Amino-2,3-dimethoxybenzoic acid

Cat. No.: B3046738
CAS No.: 128670-46-2
M. Wt: 197.19 g/mol
InChI Key: OTPAKSUZQLTXRB-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzoic acid, characterized by the presence of amino and methoxy groups on the benzene ring

Mechanism of Action

Mode of Action

In these reactions, the compound may interact with a palladium catalyst, participating in the formation of carbon-carbon bonds .

Biochemical Pathways

, suggesting that they may play a role in various biochemical pathways.

Result of Action

, suggesting potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have shown to exhibit antioxidant and antibacterial activities

Cellular Effects

It is known that similar compounds have shown to exhibit antioxidant and antibacterial activities . These activities could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have shown to exhibit antioxidant and antibacterial activities . These activities could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethoxybenzoic acid typically involves the nitration of 2,3-dimethoxybenzoic acid followed by reduction of the nitro group to an amino group. The reaction conditions for these steps are as follows:

    Nitration: 2,3-Dimethoxybenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2,3-dimethoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoic acid
  • 3-Amino-2,4-dimethoxybenzoic acid
  • 4-Amino-2,3-dimethoxybenzoic acid

Comparison

5-Amino-2,3-dimethoxybenzoic acid is unique due to the specific positioning of its amino and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPAKSUZQLTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567924
Record name 5-Amino-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128670-46-2
Record name 5-Amino-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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